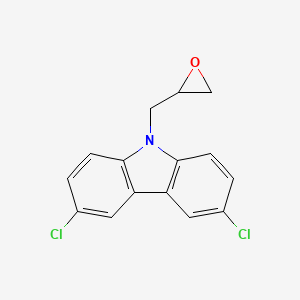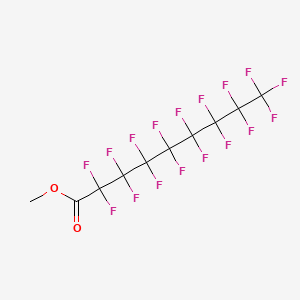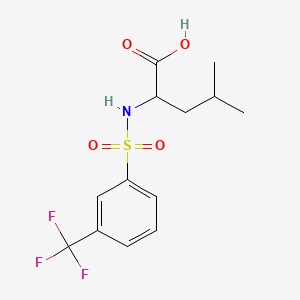
4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid" is a member of the arylsulfonamide family, which is known for its diverse biological activities. The arylsulfonamide moiety is a common feature in many therapeutic agents due to its ability to interact with various biological targets. The compound's structure includes a trifluoromethyl group, which can significantly affect its physical and chemical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of arylsulfonamide derivatives often involves the condensation of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. For example, some 4-(substituted phenylsulfonamido)benzoic acids have been synthesized using fly-ash:H3PO3 nano catalyst catalyzed condensation under ultrasound irradiation conditions, yielding high product percentages . Although the specific synthesis of "4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of arylsulfonamide compounds can be characterized using techniques such as crystallography and Density Functional Theory (DFT) optimization. For instance, a related compound, methyl-2-methyl-2-(4-methylphenyl)sulfonamido propanoate, exhibits a staggered conformation around the S–N bond, and its structure has been confirmed through DFT and crystallographic studies . The molecular structure influences the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Arylsulfonamides can undergo various chemical reactions, including cyclizations and substitutions, which can be used to generate a wide range of derivatives with potential biological activities. For example, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate can react with N-BOC-allylamine to afford substituted 3-azabicyclo-[3.3.0]octanes through iodine atom-transfer annulation followed by ionic cyclization . These reactions can be tailored to synthesize specific derivatives of "4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid" for biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylsulfonamides are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, solubility, and stability. The molecular electrostatic potential (MEP) surface calculation can predict sites of electrophilic and nucleophilic attack, which is crucial for understanding the compound's reactivity . Additionally, the compound's supramolecular architecture, as seen in related arylsulfonamides, is often stabilized by hydrogen bonding and other non-covalent interactions, which can be analyzed using techniques like Hirshfeld surface analysis .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to prevent exposure and procedures to follow in case of exposure .
特性
IUPAC Name |
4-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c1-8(2)6-11(12(18)19)17-22(20,21)10-5-3-4-9(7-10)13(14,15)16/h3-5,7-8,11,17H,6H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVOZRMIHHGLDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379581 |
Source


|
| Record name | N-[3-(Trifluoromethyl)benzene-1-sulfonyl]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid | |
CAS RN |
251097-65-1 |
Source


|
| Record name | N-[3-(Trifluoromethyl)benzene-1-sulfonyl]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 251097-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)
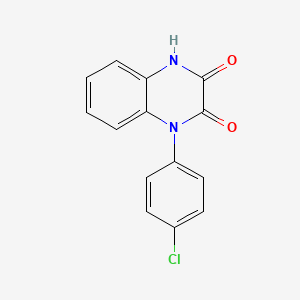
![1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone](/img/structure/B1305591.png)
![6,7-dihydro-1H-[1,4]dioxino[2',3':4,5]benzo[d]imidazole-2-thiol](/img/structure/B1305594.png)
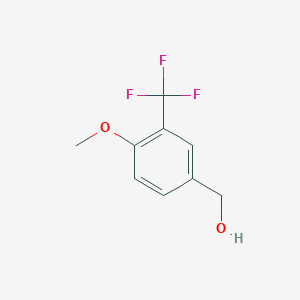

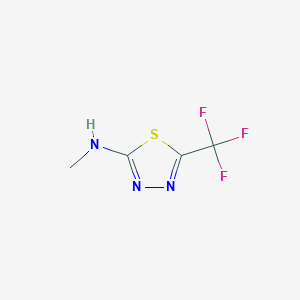

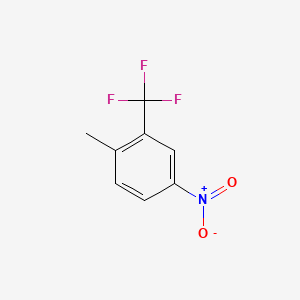
![Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B1305605.png)
![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)
